1-phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid
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Overview
Description
1-Phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound features a triazole ring, which is known for its stability and versatility in various chemical reactions. The presence of phenyl and thiophene groups further enhances its chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
The synthesis of 1-phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylhydrazine, thiophene-2-carboxylic acid, and other reagents.
Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the starting materials undergo a series of chemical transformations to form the triazole ring. This is often achieved using a cyclization agent like phosphorus oxychloride (POCl3) or other suitable reagents.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
1-Phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or thiophene rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it valuable for biological studies.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, leading to its investigation in drug development.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects.
Pathways: It may interfere with cellular signaling pathways, such as those involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
1-Phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid: This compound has a pyrazole ring instead of a triazole ring, leading to different chemical and biological properties.
1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde: This compound features an aldehyde group, which significantly alters its reactivity and applications.
The uniqueness of this compound lies in its triazole ring, which provides stability and versatility, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-phenyl-5-thiophen-2-yl-1,2,4-triazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c17-13(18)11-14-12(10-7-4-8-19-10)16(15-11)9-5-2-1-3-6-9/h1-8H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGASLMAJLNZGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)C(=O)O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929974-83-4 |
Source
|
Record name | 1-phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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